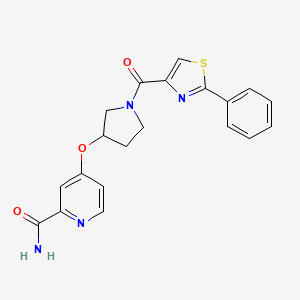
4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((1-(2-Phenylthiazole-4-carbonyl)pyrrolidin-3-yl)oxy)picolinamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring linked to a phenylthiazole moiety, which is known for its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization to incorporate the thiazole and picolinamide groups.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown varying degrees of cytotoxicity against different cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 8b | MDA-MB231 | 42.5 |
| 8o | HCT116 | 64.3 |
| 8n | Mia-PaCa2 | 68.4 |
These findings suggest that modifications to the core structure can enhance or diminish biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Research indicates that compounds with similar structural motifs can inhibit tyrosinase, an enzyme involved in melanin production. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency.
| Compound | IC50 (µM) |
|---|---|
| Compound 3 | 0.51 ± 0.00 |
| Compound 5 | 144.06 ± 3.10 |
The presence of hydroxyl groups on the phenyl ring significantly enhances tyrosinase inhibition, demonstrating that subtle changes in chemical structure can lead to marked differences in biological activity .
Study on Anticancer Properties
A notable study investigated the anticancer effects of various derivatives of pyrrolidine-based compounds against several cancer cell lines, including HCT116 and MDA-MB231. The results indicated that certain modifications led to increased cytotoxicity, suggesting potential pathways for developing new anticancer agents based on the thiazole-pyrrolidine framework .
Tyrosinase Inhibition Study
In another investigation focusing on tyrosinase inhibition, compounds were tested for their ability to reduce melanin synthesis in B16F10 melanoma cells. The results showed that certain derivatives not only inhibited tyrosinase activity but also reduced melanin content in a concentration-dependent manner, indicating their potential use in skin lightening formulations .
特性
IUPAC Name |
4-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c21-18(25)16-10-14(6-8-22-16)27-15-7-9-24(11-15)20(26)17-12-28-19(23-17)13-4-2-1-3-5-13/h1-6,8,10,12,15H,7,9,11H2,(H2,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTMPJXVOCHYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














